molecular formula C5H9N5O2 B568632 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione CAS No. 113613-70-0

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B568632
CAS No.: 113613-70-0
M. Wt: 171.16
InChI Key: YTHMJAYDQBKNOJ-UHFFFAOYSA-N
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Description

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent, often ethanol or methanol, to facilitate the formation of the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation typically yields oxo derivatives of the compound.

    Reduction Products: Reduction reactions produce hydrazine derivatives.

    Substitution Products:

Scientific Research Applications

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.

    Binding Interactions: The compound forms specific binding interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methylpyrimidine-2,4(3H,5H)-dione: Lacks the hydrazinyl group, resulting in different chemical properties.

    6-Hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione: Lacks the amino group, leading to variations in reactivity and applications.

Uniqueness

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMJAYDQBKNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=NN)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(/C(=N/N)/NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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